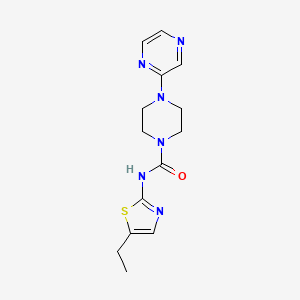![molecular formula C18H19N3O2 B6974414 4-[4-(Furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile](/img/structure/B6974414.png)
4-[4-(Furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile is a complex organic compound that features a furan ring, a piperazine moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile typically involves multiple steps:
-
Formation of the Furan-2-ylmethylpiperazine Intermediate
Starting Materials: Furan-2-carboxaldehyde and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form furan-2-ylmethylpiperazine.
-
Coupling with 3-Methylbenzonitrile
Starting Materials: Furan-2-ylmethylpiperazine and 3-methylbenzonitrile.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to an amine using hydrogenation techniques.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 4-[4-(Furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzylamine.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 4-[4-(Furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile has potential applications in drug discovery. Its piperazine moiety is a common feature in many pharmacologically active compounds, suggesting potential as a lead compound in medicinal chemistry.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. The presence of the furan ring and piperazine moiety suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the production of advanced materials, including polymers and coatings, due to its structural stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[4-(Furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety could facilitate binding to these targets, while the furan ring might enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Pyridin-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile: Similar structure but with a pyridine ring instead of a furan ring.
4-[4-(Thiophen-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile: Contains a thiophene ring instead of a furan ring.
4-[4-(Benzyl)piperazine-1-carbonyl]-3-methylbenzonitrile: Features a benzyl group instead of a furan ring.
Uniqueness
The uniqueness of 4-[4-(Furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile lies in its furan ring, which imparts distinct electronic properties and reactivity compared to similar compounds with different aromatic rings. This can influence its interaction with biological targets and its chemical behavior, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[4-(furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-14-11-15(12-19)4-5-17(14)18(22)21-8-6-20(7-9-21)13-16-3-2-10-23-16/h2-5,10-11H,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCMTDXKIYDLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-4-methyl-N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]benzamide](/img/structure/B6974348.png)

![N-[1-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6974356.png)
![2,2-dimethyl-N-[1-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrazol-4-yl]propanamide](/img/structure/B6974362.png)
![N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6974370.png)
![2-[1-[2-(Methylsulfamoyl)acetyl]piperidin-4-yl]benzoic acid](/img/structure/B6974375.png)

![N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide](/img/structure/B6974397.png)
![2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid](/img/structure/B6974412.png)



